molecular formula C11H8F6OS B14046783 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14046783
M. Wt: 302.24 g/mol
InChI Key: MHBKDXGHSIHILU-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of halogen atoms to the phenyl ring, followed by substitution with trifluoromethyl and trifluoromethylthio groups.

    Friedel-Crafts Acylation: Acylation of the phenyl ring with propan-1-one using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-1-one moiety to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Trifluoromethylthio)phenyl)propan-1-one: Similar structure but lacks the additional trifluoromethyl group.

    1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Similar but with different positioning of the trifluoromethyl group.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-9(18)7-5-6(19-11(15,16)17)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3

InChI Key

MHBKDXGHSIHILU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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